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Compound of Interest

Compound Name: N-Nitroaniline

Cat. No.: B8793432 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, are fundamental building

blocks in organic synthesis. Their utility as chemical intermediates is widespread, particularly in

the development of dyes, pharmaceuticals, and antioxidants.[1][2] However, the seemingly

subtle difference in the position of the nitro group (—NO₂) relative to the amino group (—NH₂)

profoundly alters the electronic and steric environment of the molecule. This guide provides an

in-depth analysis of the isomerism of N-nitroaniline, focusing on how these structural

variations dictate the compound's reactivity.

Physicochemical Properties of N-Nitroaniline Isomers
The distinct placement of the nitro and amino groups on the benzene ring gives rise to notable

differences in the physical properties of the ortho, meta, and para isomers. These variations,

including melting point, boiling point, and solubility, are a direct consequence of differences in

molecular symmetry and intermolecular forces. For instance, the para-isomer's symmetrical

structure facilitates efficient crystal packing, resulting in the highest melting point among the

three.[3] Conversely, the potential for intramolecular hydrogen bonding in the ortho-isomer

leads to a lower melting point.[3]
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Property o-Nitroaniline m-Nitroaniline p-Nitroaniline

CAS Number 88-74-4[3] 99-09-2[3] 100-01-6[3]

Molar Mass ( g/mol ) 138.126[3] 138.126[3] 138.12[3]

Appearance Orange solid[3] Yellow solid[3]
Yellow or brown

powder[3]

Melting Point (°C) 71.5[3] 114[3] 146 - 149[3]

Boiling Point (°C) 284[3] 306[3] 332[3]

Solubility in water (

g/100 ml at 20°C)
0.117[3] 0.1[3] 0.08 (at 18.5°C)[3]

pKa (of conjugate

acid)
-0.26 to -0.3[3] 2.47 to 2.5[3] 1.0 to 1.1[3]

pKb 14.28[2] 11.55[2] 13.00[2]

Dipole Moment

(Debye)
~4.2[3] ~4.9[3] ~6.1 - 6.3[3]

Note: Dipole moment values can vary based on the solvent and measurement technique. The

general trend shows p-nitroaniline having the highest dipole moment due to the vector

alignment of the electron-donating amino group and the electron-withdrawing nitro group.[3]

Spectroscopic Data of N-Nitroaniline Isomers
Spectroscopic analysis provides a unique fingerprint for each isomer, with noticeable shifts in

UV-Vis, IR, and NMR spectra. These differences are invaluable for identification and for

understanding the electronic structure of each molecule.
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Spectrum o-Nitroaniline m-Nitroaniline p-Nitroaniline

UV-Vis (λmax in nm) ~282, ~412 ~280, ~375 ~230, ~381

¹H NMR (δ in ppm, in

CDCl₃)

~4.2 (s, 2H, NH₂),

~6.7-8.2 (m, 4H, Ar-H)

~3.8 (s, 2H, NH₂),

~6.8-7.9 (m, 4H, Ar-H)

~4.0 (s, 2H, NH₂),

~6.6 (d, 2H, Ar-H),

~8.1 (d, 2H, Ar-H)

¹³C NMR (δ in ppm, in

CDCl₃)

~115, 118, 126, 133,

136, 146

~108, 113, 119, 130,

147, 149
~113, 126, 143, 150

Note: Spectral data are approximate and can vary with the solvent and conditions.[3]

The Effect of Isomerism on Reactivity
The position of the powerful electron-withdrawing nitro group (—NO₂) dramatically influences

the reactivity of the N-nitroaniline isomers. This is primarily observed in their basicity,

susceptibility to electrophilic aromatic substitution, and propensity for reduction.

Basicity
The basicity of anilines is determined by the availability of the lone pair of electrons on the

amino nitrogen for protonation. The presence of the nitro group significantly reduces the

basicity of all three isomers compared to aniline (pKb = 9.38).[2] The observed order of basicity

is: m-Nitroaniline > p-Nitroaniline > o-Nitroaniline.[2]

This trend can be explained by a combination of electronic and steric effects:

m-Nitroaniline: The nitro group at the meta position exerts its electron-withdrawing effect

primarily through the inductive effect (-I). The resonance effect (-M) does not extend to the

amino group from this position, leading to a less pronounced decrease in electron density on

the nitrogen atom.[2] This makes m-nitroaniline the most basic of the three.[2]

p-Nitroaniline: In the para position, the nitro group withdraws electron density via both the

inductive (-I) and a strong resonance (-M) effect. The lone pair from the amino nitrogen can

be delocalized across the ring and into the nitro group, making it significantly less available

for protonation.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Nitroaniline_Isomers_Properties_Synthesis_and_Applications.pdf
https://www.benchchem.com/product/b8793432?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Nitroaniline_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Nitroaniline_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Nitroaniline_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Nitroaniline_Isomers.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Reactivity_of_Nitroaniline_Isomers.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8793432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


o-Nitroaniline: This isomer is the least basic. It experiences strong -I and -M effects similar to

the para isomer. Additionally, the "ortho effect" comes into play, which is a combination of

steric hindrance that impedes the approach of a proton, and the potential for intramolecular

hydrogen bonding between the amino and nitro groups.[2] This hydrogen bonding further

reduces the availability of the nitrogen's lone pair.[4]

o-Nitroaniline (Least Basic)m-Nitroaniline (Most Basic) p-Nitroaniline (Intermediate)

Strong -I and -M effects
+ Ortho effect (steric hindrance)

+ Intramolecular H-bonding

Primarily -I effect
(No -M effect on NH2)

Strong -I and -M effects
(Resonance delocalization)

Decreasing Basicity Decreasing Basicity

Click to download full resolution via product page

Figure 1: Factors influencing the basicity of N-nitroaniline isomers.

Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of electrophilic aromatic substitution on nitroanilines is complex due to

the presence of two opposing groups: the strongly activating, ortho-, para-directing amino

group (—NH₂) and the strongly deactivating, meta-directing nitro group (—NO₂).[2]

Overall, due to the powerful deactivating effect of the nitro group, all three isomers are

significantly less reactive towards electrophiles than aniline itself.[2] The directing effect of the

activating amino group generally dominates the outcome of the reaction.
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N-Nitroaniline Isomer

Electrophilic Aromatic Substitution

—NH₂ group (Activating, o,p-directing)

Dominant effect

—NO₂ group (Deactivating, m-directing)

Opposing effect

Substitution occurs ortho/para to the —NH₂ group

Aniline Acetanilide

Step 1: Acetylation
(Acetic anhydride) p-Nitroacetanilide

Step 2: Nitration
(HNO₃, H₂SO₄)

p-Nitroaniline

Step 3: Hydrolysis
(Acid or Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8793432#n-nitroaniline-isomerism-and-its-effect-on-
reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b8793432#n-nitroaniline-isomerism-and-its-effect-on-reactivity
https://www.benchchem.com/product/b8793432#n-nitroaniline-isomerism-and-its-effect-on-reactivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8793432?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8793432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

